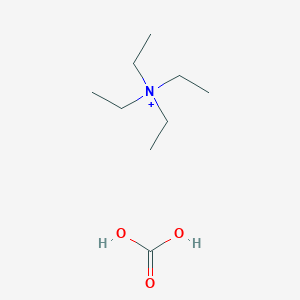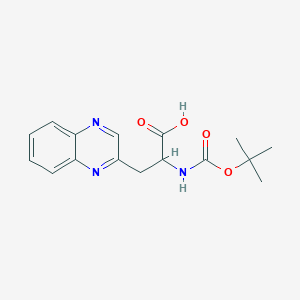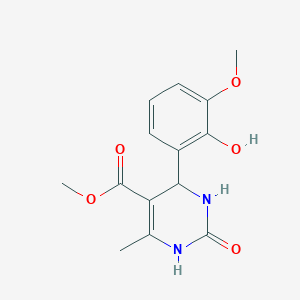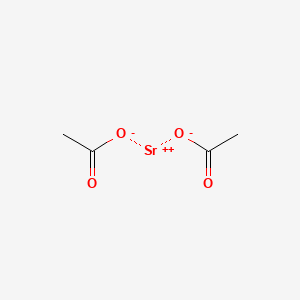
strontium;diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium diacetate, with the chemical formula
(CH3CO2)2Sr
, is a strontium salt of acetic acid. It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a precursor in the synthesis of other strontium compounds and in scientific research.Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium diacetate can be synthesized through the reaction of strontium carbonate or strontium hydroxide with acetic acid. The general reaction is as follows:
SrCO3+2CH3COOH→(CH3CO2)2Sr+CO2+H2O
In this reaction, strontium carbonate reacts with acetic acid to produce strontium diacetate, carbon dioxide, and water. The reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods: Industrial production of strontium diacetate follows similar principles but on a larger scale. The process involves the controlled addition of acetic acid to strontium carbonate or hydroxide in large reactors. The reaction mixture is then filtered to remove any unreacted starting materials and impurities. The resulting solution is concentrated and crystallized to obtain pure strontium diacetate.
Chemical Reactions Analysis
Types of Reactions: Strontium diacetate can undergo various chemical reactions, including:
Substitution Reactions: It can react with other acids to form different strontium salts.
Complexation Reactions: It can form complexes with ligands such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Acids: Reacts with stronger acids like hydrochloric acid to form strontium chloride.
Bases: Can react with bases to form strontium hydroxide.
Major Products Formed:
Strontium Chloride: Formed when strontium diacetate reacts with hydrochloric acid.
Strontium Hydroxide: Formed when strontium diacetate reacts with strong bases.
Scientific Research Applications
Strontium diacetate has several applications in scientific research:
Mechanism of Action
The mechanism by which strontium diacetate exerts its effects depends on its application:
In Bone Metabolism: Strontium ions can replace calcium in the bone matrix, potentially enhancing bone strength and reducing the risk of fractures.
In Electronic Materials: Acts as a precursor to strontium titanate, which has unique dielectric properties useful in capacitors and other electronic devices.
Comparison with Similar Compounds
Strontium Carbonate: Used in similar applications but has different solubility and reactivity properties.
Strontium Chloride: More soluble in water and used in different industrial processes.
Uniqueness: Strontium diacetate is unique due to its specific solubility and reactivity, making it suitable for applications where other strontium compounds might not be as effective. Its ability to form complexes and participate in substitution reactions also distinguishes it from other strontium salts.
By understanding the properties, preparation methods, and applications of strontium diacetate, researchers and industry professionals can better utilize this compound in various fields.
Properties
Molecular Formula |
C4H6O4Sr |
|---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
strontium;diacetate |
InChI |
InChI=1S/2C2H4O2.Sr/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI Key |
RXSHXLOMRZJCLB-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


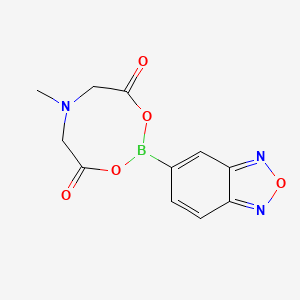
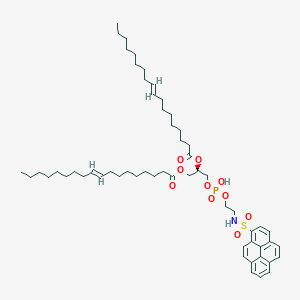

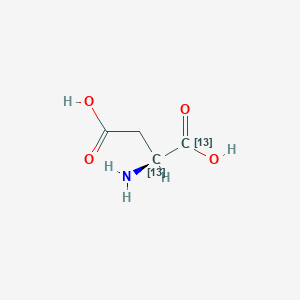

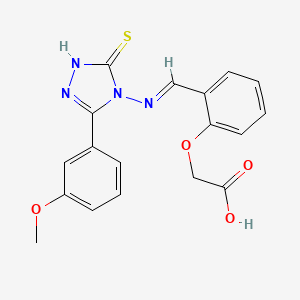
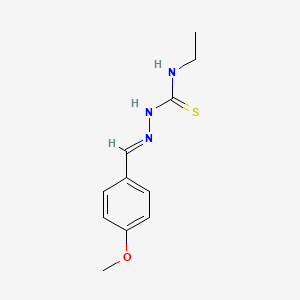
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
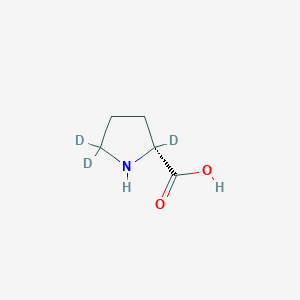
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
